Cas no 917613-70-8 (1,3-Propanediol, 2-amino-1-(4-methylphenyl)-, (1R,2R)-)

1,3-Propanediol, 2-amino-1-(4-methylphenyl)-, (1R,2R)- structure
917613-70-8 structure
Product name:1,3-Propanediol, 2-amino-1-(4-methylphenyl)-, (1R,2R)-
CAS No:917613-70-8
MF:C10H15NO2
MW:181.2316
CID:785480
PubChem ID:71428516

1,3-Propanediol, 2-amino-1-(4-methylphenyl)-, (1R,2R)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediol, 2-amino-1-(4-methylphenyl)-, (1R,2R)-
    • (1R,2R)-2-amino-1-(4-methylphenyl)propane-1,3-diol
    • DTXSID30847243
    • 917613-70-8
    • Inchi: InChI=1S/C10H15NO2/c1-7-2-4-8(5-3-7)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m1/s1
    • InChI Key: KSNIEIDDILKCPF-NXEZZACHSA-N
    • SMILES: CC1=CC=C(C=C1)C(C(CO)N)O

Computed Properties

  • Exact Mass: 181.110278721g/mol
  • Monoisotopic Mass: 181.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.5Ų
  • XLogP3: -0.1

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